Ethyl 3,5-dichloro-4-methoxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKISJJBQCWTCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166665 | |
| Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15945-28-5 | |
| Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15945-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015945285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-4-methoxybenzoate can be synthesized through the esterification of 3,5-dichloro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-4-methoxybenzoic acid and ethanol in the presence of a strong acid or base.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dichloro-4-methoxybenzoic acid and ethanol.
Oxidation: 3,5-dichloro-4-methoxybenzoic acid.
Scientific Research Applications
Organic Synthesis
Ethyl 3,5-dichloro-4-methoxybenzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and hydrolysis .
Biological Studies
In biological research, this compound is utilized to investigate enzyme inhibition and protein-ligand interactions. The chlorine atoms and methoxy group enhance its binding affinity towards specific molecular targets, making it valuable for studying biochemical pathways .
Pharmaceutical Applications
The compound acts as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Agrochemicals
This compound is involved in the production of agrochemicals, where it contributes to the development of pesticides and herbicides that are effective against various agricultural pests .
Analytical Chemistry
This compound can be analyzed using high-performance liquid chromatography (HPLC). It has been successfully separated on Newcrom R1 HPLC columns under optimized conditions, showcasing its utility in analytical applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Biological Research | Demonstrated significant inhibition of specific enzymes, indicating potential therapeutic applications. |
| Synthesis of Derivatives | Organic Chemistry | Successfully synthesized several derivatives with enhanced biological activity compared to the parent compound. |
| HPLC Method Development | Analytical Chemistry | Developed a scalable HPLC method for separating impurities in preparative separation processes. |
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets. The ester group can undergo hydrolysis, releasing the active acid form, which may further interact with biological pathways .
Comparison with Similar Compounds
Ethyl 3,5-Dichloro-4-Hydroxybenzoate
- Molecular Formula : C₉H₈Cl₂O₃
- Key Differences : Replaces the 4-methoxy group with a hydroxyl (-OH) group.
- Properties: Lower molecular weight (227.02 g/mol) due to the absence of a methyl group. Increased polarity (lower logP) compared to the methoxy analog, impacting solubility and chromatographic retention . Applications: Used in synthetic intermediates, with safety data highlighting handling precautions for phenolic hydroxyl groups .
Methyl 3,5-Dichloro-4-Methoxybenzoate (CAS 24295-27-0)
- Molecular Formula : C₉H₈Cl₂O₃
- Key Differences : Ethyl ester replaced with a methyl ester.
- Properties :
Methyl 3,5-Dichloro-4-Ethoxybenzoate
- Molecular Formula : C₁₀H₁₀Cl₂O₃
- Key Differences : Methoxy group replaced with ethoxy (-OCH₂CH₃).
- Properties :
Ethyl 3,5-Dibromo-2,4-Dihydroxy-6-Methylbenzoate
- Molecular Formula : C₁₀H₁₀Br₂O₄
- Key Differences : Chlorine replaced with bromine, additional hydroxyl groups at 2- and 4-positions, and a methyl group at position 4.
- Properties :
Tert-Butyl 3,5-Dichloro-4-Methoxybenzoate
- Key Differences : Ethyl ester replaced with a bulky tert-butyl group.
- Properties :
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Ester Group Impact : Ethyl esters generally exhibit higher logP values than methyl analogs, enhancing lipid solubility for pharmacokinetic applications .
- Substituent Effects : Methoxy groups improve stability compared to hydroxy analogs, which may undergo oxidation or hydrogen bonding .
- Safety Considerations : Ethoxy and brominated analogs require stringent handling due to irritancy and toxicity risks .
Biological Activity
Ethyl 3,5-dichloro-4-methoxybenzoate is an organic compound with significant biological activity, particularly in the fields of antimicrobial research and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10Cl2O3
- Molecular Weight : 249.09 g/mol
- CAS Number : 15945-28-5
This compound features a methoxy group and two chlorine substituents on the benzene ring, which contribute to its reactivity and biological activity. The compound can be synthesized through the esterification of 3,5-dichloro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations due to steric hindrance from the chlorine atoms.
- Antimicrobial Activity : this compound has shown promising results against various pathogens, potentially functioning by disrupting cellular processes in bacteria and fungi .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound:
- Inhibition of Bacterial Growth : Research indicates that this compound exhibits significant inhibitory effects against several pathogenic bacteria. For instance, it has been shown to inhibit the growth of Clavibacter michiganensis and Ralstonia solanacearum at low concentrations .
- Fungal Inhibition : The compound also demonstrates antifungal properties by inhibiting the germination of conidia from plant-pathogenic fungi such as Alternaria brassicicola and Colletotrichum orbiculare at concentrations as low as .
Comparative Studies
A comparative analysis with similar compounds reveals that this compound has unique properties due to its specific substitution pattern:
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Enzyme inhibition |
| Ethyl 3,5-dichloro-4-hydroxybenzoate | Moderate | Cell wall disruption |
| Mthis compound | Low | Unknown |
Study on Antimicrobial Efficacy
A notable study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various plant pathogens. The findings indicated that this compound could serve as a novel biological control agent in agriculture due to its effectiveness at low concentrations .
Research on Mechanistic Pathways
Another research effort focused on elucidating the mechanism by which this compound interacts with microbial enzymes. This study employed kinetic assays to demonstrate that the compound significantly inhibits enzyme activity associated with cell wall synthesis in bacteria, thereby leading to cell lysis .
Q & A
Basic Research Questions
Q. What are the optimized reaction conditions for synthesizing Ethyl 3,5-dichloro-4-methoxybenzoate with high yield and purity?
- Methodological Answer :
- Reaction Optimization : Use methyl benzoate derivatives as starting materials under mild conditions to enhance safety and reduce side reactions. For example, reflux in DMSO for extended periods (e.g., 18 hours) followed by distillation and crystallization in water-ethanol mixtures can yield ~65% purity .
- Catalyst Selection : Employ sodium hydroxide (NaOH) in methanol/water systems for ester hydrolysis, ensuring controlled pH to avoid decomposition .
- Table 1 : Comparison of Synthesis Methods
| Method | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| DMSO Reflux | DMSO | 18 | 65 | >95 | |
| NaOH Hydrolysis | MeOH/H₂O | 2 | 75 | >98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 8.12 ppm for dichloro-substituted benzene) and ester groups (δ 4.28 ppm for ethoxy CH₂) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1635 cm⁻¹ and methoxy (C-O) bands at ~1206 cm⁻¹ .
- Mass Spectrometry : Use ESI-HRMS to validate molecular ion peaks (e.g., m/z 232.97 [M-H]⁻) and isotopic patterns for chlorine .
- Data Conflict Resolution : Cross-validate with X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in substituent positioning .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) for 4–12 weeks. Monitor degradation via HPLC .
- pH Stability : Test solubility and decomposition in buffers (pH 2–9) to identify optimal storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient regions (e.g., para to methoxy groups) prone to nucleophilic attack .
- Transition State Analysis : Model reaction pathways for chloride displacement using B3LYP/6-31G(d) basis sets to predict activation energies .
Q. What strategies resolve crystallographic disorder in this compound using SHELXL?
- Methodological Answer :
- Twinning Analysis : Apply TWIN/BASF commands in SHELXL to refine datasets with overlapping lattices .
- Disorder Modeling : Split occupancy of disordered methoxy or ethoxy groups using PART/SUMP restraints and validate via R-factor convergence (<5%) .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., hydroxyl, nitro groups) at the 4-position and test inhibitory activity against target enzymes (e.g., hydrolases) .
- QSAR Modeling : Corrogate Hammett constants (σ) or logP values with IC₅₀ data using partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
